Cas no 2411968-23-3 (4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane structure
2411968-23-3 structure
Product Name:4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane
CAS No:2411968-23-3
MF:C18H25BO2
MW:284.200905561447
CID:6241027
PubChem ID:137945483
Update Time:2025-07-25

4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • EN300-6760754
    • 2411968-23-3
    • 4,4,5,5-tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane
    • Inchi: 1S/C18H25BO2/c1-13-8-6-7-9-14(13)17-10-18(11-17,12-17)19-20-15(2,3)16(4,5)21-19/h6-9H,10-12H2,1-5H3
    • InChI Key: XHKZZNMBQFPARG-UHFFFAOYSA-N
    • SMILES: O1B(C23CC(C4C=CC=CC=4C)(C2)C3)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 284.1947602g/mol
  • Monoisotopic Mass: 284.1947602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų

4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane Pricemore >>

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Additional information on 4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane

Research Brief on 4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane (CAS: 2411968-23-3)

The compound 4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane (CAS: 2411968-23-3) has recently emerged as a significant focus in chemical biology and medicinal chemistry research. This boronic ester derivative, featuring a bicyclo[1.1.1]pentane scaffold, represents a novel class of intermediates with potential applications in drug discovery, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). The unique structural attributes of this compound, including its constrained geometry and boron-containing functional group, make it a promising candidate for targeted covalent inhibition and bioorthogonal chemistry applications.

Recent studies have highlighted the synthetic utility of this compound in Suzuki-Miyaura cross-coupling reactions, where it serves as a key building block for the construction of complex bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its effectiveness in generating sterically hindered biaryl systems, which are frequently encountered in pharmaceutical compounds targeting protein-protein interactions. The bicyclo[1.1.1]pentane core has been shown to impart improved metabolic stability and membrane permeability compared to traditional aromatic systems, addressing longstanding challenges in drug development.

From a mechanistic perspective, research has elucidated the compound's reactivity profile, particularly its stability under physiological conditions and its selective reactivity with specific biological nucleophiles. Nuclear magnetic resonance (NMR) studies have confirmed the preservation of the bicyclo[1.1.1]pentane framework during various chemical transformations, supporting its potential as a robust scaffold for medicinal chemistry applications. Density functional theory (DFT) calculations have further revealed the electronic effects of the 2-methylphenyl substituent on the boron center's reactivity, providing valuable insights for rational drug design.

In the context of biological evaluation, preliminary in vitro studies have demonstrated promising activity against several disease-relevant targets. Notably, derivatives of this compound have shown nanomolar inhibition of certain tyrosine kinases while maintaining excellent selectivity profiles. The boronic ester functionality has been successfully utilized in the development of reversible covalent inhibitors, offering a balance between potency and off-target effects that is often challenging to achieve with traditional irreversible inhibitors.

Looking forward, researchers are exploring the application of this compound in the emerging field of targeted protein degradation. Its ability to serve as a versatile linker in PROTAC design, combined with the favorable physicochemical properties of the bicyclo[1.1.1]pentane motif, positions it as a valuable tool for addressing previously "undruggable" targets. Current investigations are focusing on optimizing the synthetic routes to improve yield and scalability, as well as expanding the structure-activity relationship studies to uncover additional therapeutic applications.

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